molecular formula C23H27N3O2S B2541659 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1787880-40-3

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2541659
CAS RN: 1787880-40-3
M. Wt: 409.55
InChI Key: KWLNXAZXEKPAJV-UHFFFAOYSA-N
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Description

The compound "N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a complex molecule that may be related to various synthesized compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and pyrazoline derivatives, which can offer insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions. For instance, pyrazoline derivatives with antibacterial properties were synthesized by cyclizing -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . This suggests that the synthesis of the compound might also involve cyclization steps, possibly using similar starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and ESI-MS . Additionally, the crystal structure of a synthesized compound with a furan moiety was determined using X-ray powder diffraction, revealing a triclinic space group . These techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The photoreaction of arenecarbothioamides with 2-vinylfuran analogues has been studied, leading to the formation of tetracyclic indole systems and 2,3-diaryl-2-pyrrolin-5-ones . This indicates that furan-containing compounds can undergo photochemical reactions to form complex heterocyclic structures, which might be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their antibacterial activity and solid-state structure. Compounds with furan and pyrazoline moieties have shown promising antibacterial activities , and the solid-state structure analysis of a furan-containing compound provided insights into intermolecular interactions through Hirshfeld surface analysis and fingerprint plots . These properties are crucial for understanding the behavior of the compound in biological systems and solid-state applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of related pyrazoline and thiazole derivatives from compounds with similar backbones demonstrates a broad spectrum of biological activities. For example, the synthesis of pyridine and thioamide derivatives, as well as thiazole derivatives from chalcone-like compounds, has been reported to exhibit significant antimicrobial properties. These compounds are synthesized through reactions involving furan-2-yl components and evaluated for their effectiveness against various bacteria and fungi, showcasing their potential as antimicrobial agents (Zaki et al., 2018). Furthermore, studies on pyrazoline derivatives synthesized from furan-2-yl and thiophen-2-yl compounds have also revealed promising antibacterial activities, indicating their potential in developing new antimicrobial therapies (Rani, Yusuf, & Khan, 2012).

Anticancer Activities

Research into the anticancer properties of compounds synthesized from N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and related structures has shown promising results. Compounds derived from similar synthesis processes have been evaluated against cancer cell lines, including breast and colon cancer cells. The investigation into these compounds reveals their potential in inhibiting cancer cell growth, suggesting their application in developing anticancer therapies (Zaki et al., 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-25-20-9-4-8-18(20)19(24-25)16-26(15-17-7-5-13-28-17)22(27)23(11-2-3-12-23)21-10-6-14-29-21/h5-7,10,13-14H,2-4,8-9,11-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNXAZXEKPAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4(CCCC4)C5=CC=CS5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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